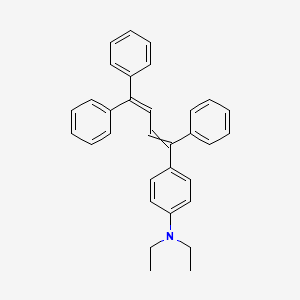
1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene
Overview
Description
1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a butadiene backbone substituted with a diethylaminophenyl group and three phenyl groups, making it a highly conjugated system with interesting electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene typically involves a multi-step process. One common method includes the following steps:
Formation of the Butadiene Backbone: The butadiene backbone can be synthesized through a series of reactions starting from simple alkenes or alkynes.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the diethylaminophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully saturated hydrocarbons.
Scientific Research Applications
1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene involves its interaction with specific molecular targets and pathways. The compound’s highly conjugated system allows it to participate in electron transfer processes, which can affect various biochemical pathways. Its interactions with proteins, nucleic acids, and other biomolecules can lead to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Dimethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene: Similar structure but with dimethylamino instead of diethylamino group.
1-(4-Methoxyphenyl)-1,4,4-triphenyl-1,3-butadiene: Contains a methoxy group instead of a diethylamino group.
1-(4-Nitrophenyl)-1,4,4-triphenyl-1,3-butadiene: Contains a nitro group instead of a diethylamino group.
Uniqueness
1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene is unique due to its specific electronic properties conferred by the diethylamino group. This makes it particularly useful in applications requiring efficient electron transfer and conjugation, such as in organic electronics and photonics.
Properties
IUPAC Name |
N,N-diethyl-4-(1,4,4-triphenylbuta-1,3-dienyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N/c1-3-33(4-2)30-22-20-29(21-23-30)32(28-18-12-7-13-19-28)25-24-31(26-14-8-5-9-15-26)27-16-10-6-11-17-27/h5-25H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCCREOAJNUOQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697978 | |
| Record name | N,N-Diethyl-4-(1,4,4-triphenylbuta-1,3-dien-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115655-09-9 | |
| Record name | N,N-Diethyl-4-(1,4,4-triphenylbuta-1,3-dien-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B570244.png)
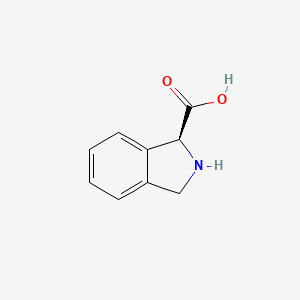
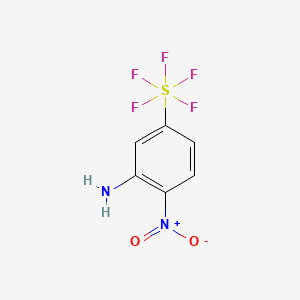
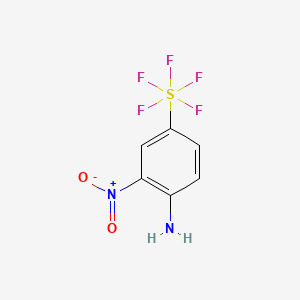


![1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b](/img/new.no-structure.jpg)
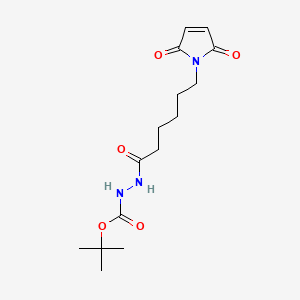
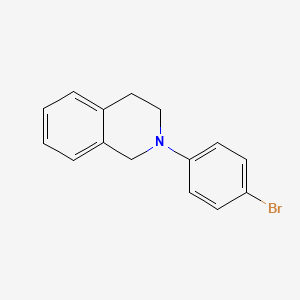
![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)
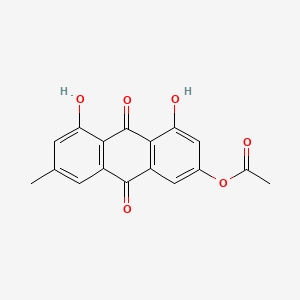
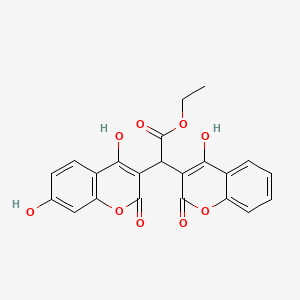
![N-{5-[3-(Dodecane-1-sulfonyl)-2-methylpropanamido]-2-methoxyphenyl}-4,4-dimethyl-3-oxopentanamide](/img/structure/B570266.png)
